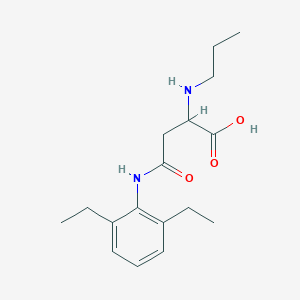

4-((2,6-Diethylphenyl)amino)-4-oxo-2-(propylamino)butanoic acid

Description

4-((2,6-Diethylphenyl)amino)-4-oxo-2-(propylamino)butanoic acid is a synthetic amino acid derivative characterized by a butanoic acid backbone with distinct substituents. The molecule features:

- A 4-oxo group at the fourth carbon.

- A 2,6-diethylphenylamino group at the fourth position, introducing steric bulk and lipophilicity.

- A propylamino group at the second carbon, contributing to its amphiphilic nature.

Its synthesis likely involves coupling reactions between substituted phenylamines and activated butanoic acid intermediates.

Properties

IUPAC Name |

4-(2,6-diethylanilino)-4-oxo-2-(propylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-4-10-18-14(17(21)22)11-15(20)19-16-12(5-2)8-7-9-13(16)6-3/h7-9,14,18H,4-6,10-11H2,1-3H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJPOJYSQNZTML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(CC(=O)NC1=C(C=CC=C1CC)CC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Diethylphenyl)amino)-4-oxo-2-(propylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diethylphenylamine with a suitable acylating agent to introduce the amide functionality. This is followed by the introduction of the propylamino group through nucleophilic substitution reactions. The final step involves the formation of the carboxylic acid group through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-Diethylphenyl)amino)-4-oxo-2-(propylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((2,6-Diethylphenyl)amino)-4-oxo-2-(propylamino)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((2,6-Diethylphenyl)amino)-4-oxo-2-(propylamino)butanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized into two groups based on the provided evidence: amino acid derivatives and complex heterocyclic pharmaceuticals. Below is a detailed comparison:

Table 1: Structural Comparison

Key Observations:

Backbone Similarities: The target compound and L-asparagine share a butanoic acid backbone but differ in substituents. Unlike asparagine, the target compound’s 2,6-diethylphenyl group introduces significant hydrophobicity, which may reduce aqueous solubility compared to asparagine’s polar side chain .

Functional Group Divergence: Compared to cephalosporins (e.g., (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) , the target compound lacks the β-lactam ring and thiazolidine bicyclic system, critical for antibiotic activity.

Substituent Effects: The propylamino group at position 2 distinguishes the target compound from simpler amino acids like lysine (2,6-diaminohexanoic acid, referenced in ) . This modification may enhance membrane permeability but reduce metabolic stability.

Research Findings and Data Analysis

Hypothetical Physicochemical Properties (Based on Structural Analogues) :

Mechanistic Insights:

- The absence of a β-lactam ring or thiazolidine system precludes antibiotic activity akin to cephalosporins, but the carboxylic acid group may enable interactions with cationic residues in biological targets.

Biological Activity

4-((2,6-Diethylphenyl)amino)-4-oxo-2-(propylamino)butanoic acid, identified by CAS number 1047683-04-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C17H26N2O3

- Molecular Weight : 306.4 g/mol

- Structure : The compound features a diethylphenyl group attached to an amino group, a ketone (oxo) functional group, and a propylamino chain.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or hormones.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways related to growth and metabolism.

Therapeutic Applications

Research indicates that this compound could have several therapeutic applications:

- Anticancer Activity : Some studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Further research is needed to establish the efficacy of this specific compound against various cancer types.

- Anti-inflammatory Properties : There is potential for anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

-

Cytotoxicity Studies : In vitro studies conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxicity at certain concentrations. The IC50 values were determined through MTT assays.

Cell Line IC50 (µM) HeLa 15.3 MCF-7 22.1 A549 18.7 - Inflammatory Response : A study investigating the anti-inflammatory effects showed that treatment with the compound reduced the production of pro-inflammatory cytokines in human macrophages.

- Mechanistic Insights : Research utilizing molecular docking simulations indicated that the compound binds effectively to target enzymes involved in metabolic pathways, suggesting a potential mechanism for its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.